molecular formula C14H12BrN3OS B4649277 3-[(3-bromobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole

3-[(3-bromobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B4649277
M. Wt: 350.24 g/mol
InChI Key: PEVWZYDQELYOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-bromobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-[(3-bromobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cancer. Inhibition of NF-κB signaling pathway can lead to the suppression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-[(3-bromobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole has been reported to possess various biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). It has also been reported to possess anti-oxidant properties by inhibiting the production of reactive oxygen species (ROS). Additionally, this compound has been shown to possess anti-microbial properties against various bacterial strains.

Advantages and Limitations for Lab Experiments

3-[(3-bromobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, there are some limitations to its use in lab experiments. This compound is highly reactive and can react with other compounds in the lab, which can affect the accuracy of the results. Additionally, this compound is not water-soluble, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 3-[(3-bromobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to understand the mechanism of action of this compound and to identify its molecular targets. Additionally, more research is needed to determine the optimal dose and administration route of this compound for therapeutic use. Another potential direction is to investigate the potential of this compound as a lead compound for the development of new anti-microbial agents. Further studies are needed to determine the spectrum of activity of this compound against various bacterial strains and to identify the mechanisms of action of this compound against bacteria.

Scientific Research Applications

3-[(3-bromobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole has potential applications in scientific research. It has been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess anti-microbial properties against various bacterial strains.

properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3OS/c1-18-13(12-6-3-7-19-12)16-17-14(18)20-9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVWZYDQELYOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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